2'-Chloro-2,2-dimethylbutyrophenone

Description

Historical Context and Chemical Significance of Butyrophenones

The story of butyrophenones is intrinsically linked with the advancements in psychopharmacology. In the late 1950s, a Belgian pharmaceutical company, while exploring analogues of meperidine, synthesized a compound that exhibited sedative properties similar to chlorpromazine (B137089) but possessed a distinctly different chemical structure. britannica.com This serendipitous discovery led to the emergence of the butyrophenone (B1668137) class of antipsychotic drugs. britannica.com The development of haloperidol (B65202), the first drug in this class, marked a significant milestone in the treatment of schizophrenia and other psychotic disorders. researchgate.net The therapeutic success of haloperidol spurred further research into butyrophenone derivatives, solidifying their importance in medicinal chemistry. researchgate.net Beyond their initial application as neuroleptics, butyrophenones have also found use as antiemetics. wikipedia.org The fundamental butyrophenone structure, a phenyl ring attached to a butyl chain via a ketone, provides a robust framework for chemical modification, allowing for the synthesis of numerous derivatives with tailored pharmacological profiles. wikipedia.orgdrugbank.com

Overview of Substituted Butyrophenones in Organic Chemistry

The versatility of the butyrophenone scaffold lies in its amenability to substitution at various positions. In organic chemistry, the synthesis of substituted butyrophenones is a field of active research, driven by the quest for novel compounds with specific biological activities. The phenyl ring is a common site for modification, with the introduction of halogen atoms being a particularly prevalent strategy. For instance, the presence of a fluorine atom at the para-position of the aromatic ring is a common feature in many antipsychotic butyrophenones. youtube.com

The synthesis of these compounds often involves multi-step processes. For example, the synthesis of a diazepane analog of haloperidol involved a five-step sequence starting from 4-chlorobromobenzene. nih.gov This process included lithiation, reaction with trimethylborate, palladium-catalyzed amination, deprotection, and finally alkylation with 4-chloro-4'-fluorobutyrophenone. nih.gov Another synthetic approach explored the direct coupling of 4-chloroiodobenzene with unprotected homopiperazine. nih.gov These examples highlight the intricate synthetic strategies employed to create novel butyrophenone derivatives. The exploration of different substituents and their placement on the butyrophenone framework continues to be a key area of investigation in the pursuit of new therapeutic agents. nih.gov

Positional Isomerism and Stereochemical Considerations in Substituted Butyrophenones

The introduction of substituents onto the butyrophenone skeleton gives rise to the possibility of various types of isomerism, which can significantly impact the compound's properties. Positional isomers , where substituents are located at different positions on the aromatic ring or the butyl chain, are a primary consideration. auburn.edu For example, a chloro substituent on the phenyl ring can be at the ortho, meta, or para position, leading to three distinct positional isomers with potentially different chemical and physical properties.

Stereoisomerism is another critical aspect, particularly when a chiral center is present in the molecule. A carbon atom bonded to four different groups is a stereogenic center, leading to the existence of enantiomers – non-superimposable mirror images. sydney.edu.au While the parent butyrophenone molecule is achiral, the introduction of substituents can create such chiral centers. For instance, if the butyl chain is substituted in a way that creates a stereocenter, the resulting compound can exist as a pair of enantiomers. These enantiomers often exhibit identical physical properties but can have different biological activities due to their differential interactions with chiral biological molecules like receptors and enzymes. sydney.edu.au

Furthermore, in more complex substituted butyrophenones, the presence of multiple stereocenters can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. sydney.edu.au The spatial arrangement of atoms, or configuration, is a key determinant of a molecule's biological function.

Specific Research Focus on 2'-Chloro-2,2-dimethylbutyrophenone within the Butyrophenone Framework

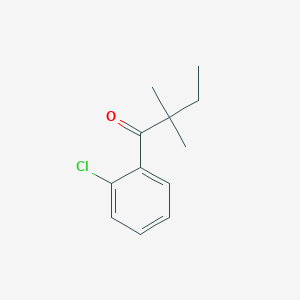

Within the vast family of substituted butyrophenones, 2'-Chloro-2,2-dimethylbutyrophenone stands as a compound of specific interest for chemical research. Its structure is defined by a butyrophenone core with a chlorine atom at the 2' position (ortho position) of the phenyl ring and two methyl groups at the 2-position of the butan-1-one chain. This particular arrangement of substituents distinguishes it from other halogenated butyrophenones and warrants a detailed investigation of its chemical properties and potential applications.

The IUPAC name for this compound is 1-(2-chlorophenyl)-2,2-dimethylbutan-1-one. nih.gov Its chemical formula is C12H15ClO, and it has a molecular weight of 210.70 g/mol . nih.gov The presence of the ortho-chloro substituent and the gem-dimethyl groups on the acyl chain are expected to influence its reactivity, conformation, and potential biological interactions in unique ways compared to other butyrophenone derivatives.

| Property | Value | Source |

| IUPAC Name | 1-(2-chlorophenyl)-2,2-dimethylbutan-1-one | nih.gov |

| Molecular Formula | C12H15ClO | nih.gov |

| Molecular Weight | 210.70 g/mol | nih.gov |

| CAS Number | 898765-74-7 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-4-12(2,3)11(14)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVPBMYQGFOWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642445 | |

| Record name | 1-(2-Chlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-74-7 | |

| Record name | 1-(2-Chlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 Chloro 2,2 Dimethylbutyrophenone

Alpha-Hydrogen Abstraction and Enolate Chemistry of Butyrophenones

A key feature of many carbonyl compounds is the acidity of the hydrogen atoms on the carbon adjacent to the carbonyl group, known as α-hydrogens. utexas.edulibretexts.org The removal of an α-hydrogen by a base results in the formation of a resonance-stabilized conjugate base called an enolate. libretexts.orgopenstax.org This enolate ion has a negative charge delocalized between the α-carbon and the carbonyl oxygen, making it a potent nucleophile at the carbon position. libretexts.org

However, the structure of 2'-Chloro-2,2-dimethylbutyrophenone presents a significant constraint on this reactivity. The α-carbon of the butyryl chain (C2) is quaternary, meaning it is bonded to two methyl groups and has no α-hydrogens. This structural feature completely prevents the formation of an enolate at this position. Consequently, 2'-Chloro-2,2-dimethylbutyrophenone cannot undergo typical enolate-mediated reactions such as α-halogenation or aldol (B89426) condensation at the alkyl chain. This contrasts with unsubstituted butyrophenone (B1668137), which possesses two acidic α-hydrogens and readily forms an enolate.

| Compound | pKa of α-Hydrogen | Potential for Enolate Formation |

| Ethane (for comparison) | ~60 | None |

| Acetone | ~19.3 | Yes |

| 1,3-Diketones | ~9 | High |

| 2'-Chloro-2,2-dimethylbutyrophenone | Not Applicable (No α-H) | No |

| Data for comparison adapted from sources. openstax.org |

Photochemical Reactivity and Transient Intermediate Generation

Ketones with accessible γ-hydrogens, such as substituted butyrophenones, are known to undergo characteristic photochemical reactions upon exposure to ultraviolet light. sciepub.com The primary of these is the Norrish Type II reaction.

The Norrish Type II reaction is an intramolecular photochemical process. wikipedia.org It begins with the absorption of a photon, which promotes the ketone to an excited electronic state (typically the triplet state for aryl ketones). researchgate.net In this excited state, the carbonyl oxygen is sufficiently reactive to abstract a hydrogen atom from the γ-carbon of the alkyl chain through a six-membered cyclic transition state. wikipedia.orgchemrxiv.org For 2'-Chloro-2,2-dimethylbutyrophenone, the γ-hydrogens are located on the terminal methyl group of the dimethylpropyl moiety. This intramolecular hydrogen atom transfer results in the formation of a 1,4-biradical intermediate. wikipedia.orgresearchgate.net

The 1,4-biradical is a short-lived, high-energy species with two primary, competing deactivation pathways: fragmentation and cyclization. wikipedia.orgresearchgate.netyoutube.com

Fragmentation (β-Scission): This pathway involves the cleavage of the bond between the α- and β-carbon atoms. chemrxiv.org For the biradical derived from 2'-Chloro-2,2-dimethylbutyrophenone, this results in the formation of two stable molecules: isobutylene (B52900) (an alkene) and the enol form of 2'-chloroacetophenone. wikipedia.orgyoutube.com The enol subsequently tautomerizes to the more stable keto form, 2'-chloroacetophenone. sciepub.com

Cyclization (Norrish-Yang Reaction): In this pathway, the two radical centers of the 1,4-biradical combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. sciepub.comwikipedia.org For 2'-Chloro-2,2-dimethylbutyrophenone, this product would be 1-(2-chlorophenyl)-2,2-dimethylcyclobutanol.

The ratio of fragmentation to cyclization products can be influenced by factors such as the solvent and the specific substitution pattern on the ketone.

| Reaction Pathway | Intermediate | Products from 2'-Chloro-2,2-dimethylbutyrophenone |

| Norrish Type II Fragmentation | 1,4-Biradical | Isobutylene + 2'-Chloroacetophenone |

| Norrish-Yang Cyclization | 1,4-Biradical | 1-(2-chlorophenyl)-2,2-dimethylcyclobutanol |

Reduction and Oxidation Pathways of the Ketone Moiety

The ketone functional group in 2'-Chloro-2,2-dimethylbutyrophenone is susceptible to both reduction and oxidation reactions, leading to a variety of products.

Reduction Pathways:

The carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohol: Standard reducing agents readily convert the ketone to the corresponding secondary alcohol, 1-(2-chlorophenyl)-2,2-dimethyl-1-butanol.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, yielding the alcohol product.

Catalytic Hydrogenation: This method, employing hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni), is also effective for reducing the ketone to the alcohol.

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | 1. NaBH₄, CH₃OH or 2. LiAlH₄, then H₃O⁺ or 3. H₂, Pd/C | 1-(2-chlorophenyl)-2,2-dimethyl-1-butanol |

| Reduction to Alkane | 1. Zn(Hg), conc. HCl (Clemmensen) or 2. H₂NNH₂, KOH, heat (Wolff-Kishner) | 1-chloro-2-(2,2-dimethylbutyl)benzene |

Oxidation Pathways:

While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under specific conditions, most notably through the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation: This reaction employs a peroxy acid (e.g., m-CPBA) or other peroxides to convert a ketone into an ester. sigmaaldrich.comwikipedia.org The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The regioselectivity of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl. The established order of migratory aptitude is generally: tertiary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgorganicchemistrytutor.com

For 2'-Chloro-2,2-dimethylbutyrophenone, the two migrating groups are the 2-chlorophenyl group and the tert-butyl group. Based on the migratory aptitude, the tertiary butyl group is expected to migrate preferentially.

| Migrating Group | Predicted Product | Product Name |

| tert-Butyl (preferred) | 2-chlorophenyl 2,2-dimethylpropanoate | Ester |

| 2-Chlorophenyl | tert-butyl 2-chlorobenzoate | Ester |

Derivatization Reactions for Structural Modification

The structure of 2'-Chloro-2,2-dimethylbutyrophenone can be modified through various derivatization reactions targeting either the carbonyl group or the aromatic ring. These modifications are often used to confirm the structure or to build more complex molecules.

Reactions at the Carbonyl Group:

The carbonyl carbon is an electrophilic center and can react with a range of nucleophiles to form various derivatives.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, yields a cyanohydrin. libretexts.orglibretexts.org

Acetal and Thioacetal Formation: In the presence of an acid catalyst, the ketone can react with alcohols or diols to form acetals (ketals), or with thiols or dithiols to form thioacetals. organic-chemistry.org Thioacetals, such as those formed with ethane-1,2-dithiol, are particularly stable and are often used as protecting groups for the carbonyl functionality. organic-chemistry.orgchemicalbook.com

Formation of Imines and Related Compounds: Reaction with primary amines yields imines. Similarly, reactions with hydroxylamine (B1172632) (H₂NOH) and hydrazine (B178648) (H₂NNH₂) produce oximes and hydrazones, respectively.

Reactions on the Aromatic Ring:

The 2-chlorophenyl ring can undergo electrophilic aromatic substitution, although the existing chloro and acyl groups are deactivating and direct substitution to specific positions. Further substitution would likely occur at the positions meta to the acyl group and ortho/para to the chloro group, with the precise outcome depending on the reaction conditions.

Cyclization Reactions Leading to Novel Ring Systems (e.g., Dithiolylium Compounds from Substituted Butyrophenone Precursors)

While the direct conversion of butyrophenones to dithiolylium salts is not a standard transformation, ketones serve as versatile precursors for various sulfur-containing heterocycles. A plausible pathway to a related dithiole system from 2'-Chloro-2,2-dimethylbutyrophenone could involve a multi-step sequence.

One potential approach involves the conversion of the ketone into a 1,2-dithiole-3-thione. This can be achieved by reacting the ketone with carbon disulfide (CS₂) in the presence of a strong base to form a 3-oxodithioic acid dianion intermediate. Subsequent treatment with elemental sulfur can lead to the formation of the 4,5-disubstituted 1,2-dithiole-3-thione ring system. nih.gov

Alternatively, reaction with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent could convert the carbonyl group to a thioketone. The thioketone is a more reactive intermediate that could then undergo cyclization reactions with other sulfur-containing reagents to form various heterocyclic rings. For instance, sulfur-promoted oxidative cyclization has been used to create furan (B31954) rings from pentan-1-ones, demonstrating the utility of sulfur in mediating complex cyclizations of ketone derivatives. nih.gov

The formation of a 1,3-dithiolylium salt would typically require a 1,3-dicarbonyl precursor or a derivative thereof. Therefore, transforming 2'-Chloro-2,2-dimethylbutyrophenone would likely first involve creating a second functional group at the β-position before cyclization with a sulfur source like hydrogen disulfide (H₂S₂) or P₄S₁₀. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 2 Chloro 2,2 Dimethylbutyrophenone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed frontier molecular orbitals (FMOs). acs.org Their energies and spatial distributions are crucial for predicting chemical reactivity. acs.orgnumberanalytics.com

For an aromatic ketone like 2'-Chloro-2,2-dimethylbutyrophenone, the HOMO is expected to have significant contributions from the π-system of the chlorophenyl ring and the lone pair electrons of the carbonyl oxygen. The LUMO is likely to be a π* anti-bonding orbital primarily localized over the carbonyl group and the aromatic ring. cureffi.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more readily excitable and more reactive. numberanalytics.com

Illustrative Data for a Related Compound (Butyrophenone): While specific data for 2'-Chloro-2,2-dimethylbutyrophenone is unavailable, calculations on the parent compound, butyrophenone (B1668137), provide a useful reference. Quantum chemical calculations can determine the energies of these orbitals. nih.gov

| Orbital | Illustrative Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the phenyl ring and carbonyl oxygen. |

| LUMO | -1.2 | Primarily a π* orbital distributed over the carbonyl and phenyl groups. |

| HOMO-LUMO Gap | 7.3 | Indicates significant electronic stability. |

| Note: These values are illustrative and would be modified by the presence of the chloro and dimethyl substituents. |

The chlorine atom, being electron-withdrawing, would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity and spectral properties. cureffi.org

The distribution of electron density in a molecule is rarely uniform. In 2'-Chloro-2,2-dimethylbutyrophenone, the electronegative oxygen and chlorine atoms pull electron density towards themselves. This creates a polarized molecule with partial negative charges (δ-) on the oxygen and chlorine atoms and partial positive charges (δ+) on the carbonyl carbon and the carbon atom attached to the chlorine. cureffi.org

An electrostatic potential (ESP) map provides a visual representation of this charge distribution. For this molecule, the ESP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring and the alkyl chain. Such maps are invaluable for understanding intermolecular interactions and predicting sites of reaction. nih.gov

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape of a molecule is critical to its function and reactivity. 2'-Chloro-2,2-dimethylbutyrophenone has several rotatable bonds, leading to various possible conformations. The key torsions are around the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the tert-butyl group.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting geometry. Energy minimization studies then identify the most stable conformers, which correspond to energy minima on the potential energy surface. For similar ketones, the most stable conformation often involves a non-planar arrangement to minimize steric hindrance between the bulky tert-butyl group and the substituted phenyl ring. nih.govmdpi.com Newman projections are a useful tool for visualizing the different staggered and eclipsed conformations and their relative energies. indiana.eduyoutube.com

Illustrative Torsional Energy Profile: A full analysis would involve scanning the dihedral angle between the phenyl ring and the carbonyl group.

| Dihedral Angle (°) | Relative Energy (kcal/mol) - Illustrative | Conformation |

| 0 | High | Eclipsed (steric clash) |

| ~45 | Low | Gauche (stable) |

| 90 | Intermediate | Perpendicular |

| 180 | High | Eclipsed (steric clash) |

| Note: This table is illustrative. The exact angles and energies depend on the balance of steric and electronic effects. |

The presence of the ortho-chloro substituent significantly influences the preferred conformation due to steric repulsion with the carbonyl group, likely forcing the phenyl ring to twist out of the plane of the C=O bond. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational methods can model the entire course of a chemical reaction, from reactants to products. nih.govgenome.jp This involves identifying the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction.

For 2'-Chloro-2,2-dimethylbutyrophenone, a potential reaction is the α-chlorination of the ketone. researchgate.netresearchgate.netorganic-chemistry.org Modeling this pathway would involve calculating the energy profile for the enolate formation followed by the attack of an electrophilic chlorine source. acs.orgnih.gov The activation energy, which is the difference in energy between the reactants and the transition state, determines the reaction rate. Computational analysis can reveal the geometry of the transition state, providing insights into the stereochemical outcome of the reaction. acs.org

Structure-Reactivity Correlations Based on Computational Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structure with its reactivity or biological activity. mdpi.comacs.org Computational parameters serve as numerical descriptors of the molecule's properties.

For a series of substituted butyrophenones, one could correlate reactivity in a specific reaction with parameters such as:

HOMO/LUMO energies: Relate to the ease of electron donation/acceptance. researchgate.net

Partial atomic charges: Indicate sites prone to nucleophilic or electrophilic attack. mdpi.com

Molecular polarizability: Describes how easily the electron cloud can be distorted.

For instance, a lower LUMO energy in a series of ketones would likely correlate with a higher reactivity towards nucleophiles. numberanalytics.com These correlations allow for the prediction of properties for new, unsynthesized molecules. researchgate.net

Spectroscopic Property Prediction via Computational Methods

Computational chemistry can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of compounds. sns.itrsc.org

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to bond stretches and bends. For 2'-Chloro-2,2-dimethylbutyrophenone, strong absorptions would be predicted for the C=O stretch (typically ~1680-1700 cm⁻¹), C-Cl stretch, and various C-H and C-C bond vibrations. Comparing the calculated spectrum to an experimental one can confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus. These predictions are highly sensitive to the molecule's conformation and electronic environment, making them a powerful tool for structure elucidation.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can predict electronic transitions, such as the n→π* and π→π* transitions characteristic of aromatic ketones, which correspond to absorptions in the UV-visible range. nih.gov

These computational predictions provide a powerful complement to experimental spectroscopy, helping to assign peaks and confirm the molecular structure.

Advanced Analytical Methodologies for Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis (e.g., ¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 2'-Chloro-2,2-dimethylbutyrophenone, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2'-Chloro-2,2-dimethylbutyrophenone is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the chlorophenyl ring are expected to appear in the downfield region, typically between 7.2 and 7.8 ppm, with their splitting patterns dictated by their substitution pattern. The aliphatic protons of the 2,2-dimethylbutyryl group will resonate in the upfield region. The ethyl group's methylene (B1212753) protons would likely appear as a quartet, and the terminal methyl protons as a triplet. The two methyl groups at the C2 position are expected to be magnetically equivalent and would therefore produce a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons will produce a series of signals between 120 and 140 ppm, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The quaternary carbon and the other aliphatic carbons of the butyryl chain will resonate in the upfield region.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for complete structural assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the coupling between the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the individual ¹H and ¹³C spectra.

Predicted ¹H NMR Data for 2'-Chloro-2,2-dimethylbutyrophenone

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (4H) | 7.2 - 7.8 | Multiplet | 4H |

| -CH₂- (ethyl) | ~2.8 | Quartet | 2H |

| -CH₃ (ethyl) | ~1.0 | Triplet | 3H |

| 2 x -CH₃ (gem-dimethyl) | ~1.2 | Singlet | 6H |

Predicted ¹³C NMR Data for 2'-Chloro-2,2-dimethylbutyrophenone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-C=O | 135 - 140 |

| Quaternary C | 40 - 50 |

| -CH₂- (ethyl) | 30 - 40 |

| 2 x -CH₃ (gem-dimethyl) | 20 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of 2'-Chloro-2,2-dimethylbutyrophenone (C₁₂H₁₅ClO). The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁵Cl and ³⁷Cl isotopes. researchgate.netmit.edu

GC-MS and LC-MS/MS: When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS can be used to analyze complex mixtures and provide detailed fragmentation data. In the mass spectrum of 2'-Chloro-2,2-dimethylbutyrophenone, fragmentation would likely occur at the bonds adjacent to the carbonyl group. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. nih.gov The loss of the ethyl group and the tert-butyl group would lead to characteristic fragment ions. The presence of the chlorophenyl group would also result in specific fragment ions containing the chlorine atom, which would exhibit the typical isotopic pattern.

Predicted Key Fragmentation Patterns for 2'-Chloro-2,2-dimethylbutyrophenone

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 210/212 | Molecular ion with chlorine isotope pattern |

| [M - C₂H₅]⁺ | 181/183 | Loss of the ethyl group |

| [M - C(CH₃)₃]⁺ | 153/155 | Loss of the tert-butyl group |

| [ClC₆H₄CO]⁺ | 139/141 | Acylium ion containing the chlorophenyl group |

| [C(CH₃)₂CH₂CH₃]⁺ | 85 | tert-Pentyl cation |

| [C(CH₃)₃]⁺ | 57 | tert-Butyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2'-Chloro-2,2-dimethylbutyrophenone is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The presence of C-C skeletal vibrations and C-H bending vibrations would also contribute to the complexity of the fingerprint region. nih.govwikipedia.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, though it may be weaker than in the IR spectrum. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals. The C-Cl stretch is also Raman active and would be expected in the 600-800 cm⁻¹ region. nih.gov The symmetric vibrations of the gem-dimethyl group are also likely to be prominent in the Raman spectrum.

Predicted Vibrational Frequencies for 2'-Chloro-2,2-dimethylbutyrophenone

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| C=O Stretch | 1680 - 1700 (strong) | 1680 - 1700 (moderate) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| C-H Bending | 1350 - 1470 | 1350 - 1470 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic ketone system in 2'-Chloro-2,2-dimethylbutyrophenone.

The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of the chlorophenyl and carbonyl chromophores. The π → π* transitions of the aromatic ring are likely to result in strong absorption bands at shorter wavelengths, typically below 280 nm. The n → π* transition of the carbonyl group, which is formally forbidden and thus of lower intensity, is expected to appear as a weaker absorption band at a longer wavelength, likely above 300 nm. The position of these absorption maxima can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Data for 2'-Chloro-2,2-dimethylbutyrophenone

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π | < 280 | Aromatic Ring |

| n → π | > 300 | Carbonyl Group |

Advanced Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are all applicable to the analysis of 2'-Chloro-2,2-dimethylbutyrophenone.

HPLC and UHPLC are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds. For 2'-Chloro-2,2-dimethylbutyrophenone, a reversed-phase HPLC or UHPLC method would be most suitable.

Method Development: A typical reversed-phase method would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the possibility of adding a buffer to control the pH. The separation would be optimized by adjusting the mobile phase composition, flow rate, and column temperature. Detection would most commonly be performed using a UV detector set to a wavelength where the compound exhibits significant absorbance.

Validation: A validated HPLC/UHPLC method would demonstrate linearity, accuracy, precision, specificity, and robustness. This would involve the analysis of calibration standards, spiked samples, and replicate injections to ensure the reliability of the method for quantitative analysis and purity assessment.

Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like 2'-Chloro-2,2-dimethylbutyrophenone.

GC Analysis: A GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ensure adequate separation from any impurities or starting materials. A Flame Ionization Detector (FID) would provide excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) detector would provide structural information for peak identification. GC is particularly useful for monitoring the progress of the synthesis of 2'-Chloro-2,2-dimethylbutyrophenone and for assessing the purity of the final product by detecting any volatile impurities.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter in a molecule necessitates the use of analytical techniques that can distinguish between its enantiomers. Chiral chromatography is a powerful method for separating enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of a chiral sample. wvu.edu This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. wikipedia.org

In the context of 2'-Chloro-2,2-dimethylbutyrophenone, if it were synthesized as a single enantiomer or as a scalemic mixture, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for quantifying its enantiomeric purity. The selection of the appropriate CSP is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in resolving the enantiomers of a diverse range of compounds. drugbank.comnih.gov For butyrophenone (B1668137) derivatives and other ketones, CSPs like cellulose tris(3,5-dimethylphenylcarbamate) have shown success. nih.gov

The development of a chiral separation method for 2'-Chloro-2,2-dimethylbutyrophenone would involve screening various CSPs and mobile phase compositions. A systematic approach would be employed, testing different combinations of polar organic solvents (e.g., hexane/isopropanol, hexane/ethanol) or reversed-phase conditions (e.g., acetonitrile/water, methanol/water). The goal is to achieve baseline resolution of the two enantiomeric peaks, allowing for accurate integration and calculation of the enantiomeric excess.

Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Determination of 2'-Chloro-2,2-dimethylbutyrophenone:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |

| Dimensions | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | 90:10 (v/v) n-Hexane / Isopropanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: The data presented in this table is illustrative and represents a typical starting point for method development for a compound of this class. Actual experimental conditions would require optimization.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.govnih.gov This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For 2'-Chloro-2,2-dimethylbutyrophenone, obtaining a single crystal of suitable quality would allow for its complete structural elucidation.

The process begins with the growth of a single crystal, which can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. mdpi.com

The crystal structure of 2'-Chloro-2,2-dimethylbutyrophenone would reveal the precise conformation of the butyrophenone moiety, including the torsion angles between the phenyl ring and the carbonyl group, as well as the orientation of the chloro and dimethylpropyl substituents. In the case of a chiral crystal (a crystal containing a single enantiomer), the absolute configuration of the stereocenter could also be determined. For a racemic mixture that crystallizes, the packing arrangement of the two enantiomers within the crystal lattice would be elucidated.

Illustrative Crystallographic Data for 2'-Chloro-2,2-dimethylbutyrophenone:

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅ClO |

| Formula Weight | 210.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 7.89 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1189.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.178 g/cm³ |

| Absorption Coefficient | 0.29 mm⁻¹ |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections Collected | 5432 |

| Independent Reflections | 2716 [R(int) = 0.021] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

Note: This data is hypothetical and serves as an example of what might be expected for a compound of this nature. The actual crystallographic parameters would be determined experimentally.

Non Pharmacological Research Applications and Materials Science Perspectives of Substituted Butyrophenones

Role as Synthetic Intermediates in the Preparation of Advanced Organic Materials

Substituted butyrophenones, including 2'-Chloro-2,2-dimethylbutyrophenone, serve as valuable synthetic intermediates for more complex molecules and advanced organic materials. The synthesis of these butyrophenones can often be achieved through established methods such as the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. masterorganicchemistry.comcerritos.edu For 2'-Chloro-2,2-dimethylbutyrophenone, this would typically involve the reaction of chlorobenzene (B131634) with 2,2-dimethylbutyryl chloride.

The resulting ketone can then be subjected to a variety of chemical transformations. The carbonyl group can undergo reduction, oxidation, or reactions with nucleophiles, while the aromatic ring can be further functionalized through electrophilic substitution reactions. nih.gov These modifications allow for the creation of a diverse library of molecules with tailored properties. For instance, the ketone functionality is a key precursor in the synthesis of various heterocyclic compounds and can be used to build larger, more complex molecular architectures. The chlorine substituent on the aromatic ring also provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for the construction of advanced organic materials. google.com

Exploration in Polymer Chemistry, including Photodegradable Polymers

The ketone group in 2'-Chloro-2,2-dimethylbutyrophenone and other aromatic ketones is photoactive, making these compounds interesting for applications in polymer chemistry, particularly in the development of photodegradable polymers. digitellinc.comnih.gov The photochemical behavior of ketones is often governed by Norrish-type reactions. wikipedia.orgchem-station.comlibretexts.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent alpha-carbon upon absorption of UV light. wikipedia.orgyoutube.com This cleavage generates two radical fragments which can initiate further reactions, including polymerization or degradation pathways. wikipedia.org

Norrish Type II Reaction: This process involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.orgchem-station.comacs.org This biradical can then undergo cleavage to form an alkene and an enol (which tautomerizes to a ketone), or it can cyclize to form a cyclobutanol (B46151) derivative. wikipedia.org

The incorporation of butyrophenone (B1668137) moieties into polymer backbones can render the resulting materials susceptible to degradation upon exposure to UV radiation. digitellinc.comrsc.org This is a desirable property for creating environmentally friendly plastics that can break down under sunlight, mitigating plastic pollution. chemrxiv.org Research into poly(vinyl ketones) has demonstrated their potential as photodegradable materials, where the rate and efficiency of degradation can be tuned by altering the structure of the ketone monomer. digitellinc.comnih.govrsc.org The specific substituents on the aromatic ring and the alkyl chain of a butyrophenone can influence the efficiency and pathway of these photochemical reactions.

Furthermore, substituted butyrophenones can act as photoinitiators for polymerization reactions. researchgate.net Upon irradiation, the ketone can generate radicals via the Norrish Type I cleavage, which can then initiate the polymerization of vinyl monomers. wikipedia.org The efficiency of a photoinitiator is dependent on its absorption characteristics and the quantum yield of radical formation. The substitution pattern on the aromatic ring, such as the presence of a chlorine atom in 2'-Chloro-2,2-dimethylbutyrophenone, can affect these properties.

Applications in Fine Chemical Synthesis Beyond Pharmaceutical Active Ingredients

Beyond their role in materials science, substituted butyrophenones are versatile building blocks in fine chemical synthesis for a variety of non-pharmaceutical applications. nouryon.com The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are used as starting materials and intermediates for specialty chemicals.

The chemical reactivity of 2'-Chloro-2,2-dimethylbutyrophenone allows it to be a precursor for a range of other organic compounds. For example, the ketone can be converted to an oxime, which can then undergo a Beckmann rearrangement to form an amide. The aromatic chlorine can be replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed reactions. These transformations are fundamental in synthetic organic chemistry and can be used to produce a wide array of molecules for various industries, including agrochemicals, dyes, and fragrances. The combinatorial synthesis of libraries of compounds based on a butyrophenone scaffold allows for the rapid exploration of structure-activity relationships for various applications. researchgate.net

Research in Optoelectronic Materials and Photoactive Compounds

The aromatic ketone moiety in substituted butyrophenones suggests potential applications in the field of optoelectronics. chemrxiv.org Aromatic ketones are known to possess interesting photophysical properties, including fluorescence and phosphorescence. nih.gov These properties are a result of the electronic transitions between molecular orbitals upon absorption of light. The specific wavelengths of absorption and emission, as well as the quantum yields of these processes, are highly dependent on the molecular structure.

The presence of an aromatic ring conjugated to a carbonyl group can lead to the formation of charge-transfer states upon excitation, which is a key characteristic for some optoelectronic applications. Research into ketone-functionalized porous organic frameworks has shown their potential for fluorescence-based sensing. nih.gov Furthermore, the ability of aromatic ketones to act as photosensitizers is well-documented. ethernet.edu.et A photosensitizer can absorb light and transfer the energy to another molecule, which then undergoes a chemical reaction. This property is utilized in various photochemical processes.

While specific research on the optoelectronic properties of 2'-Chloro-2,2-dimethylbutyrophenone is not widely available, the general characteristics of aromatic ketones suggest that it could be a candidate for investigation in this area. The chlorine substituent and the dimethylbutyryl group would be expected to modulate the electronic and photophysical properties of the parent butyrophenone molecule, potentially leading to new photoactive materials with tailored absorption and emission characteristics. unige.ch The development of novel organic materials for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is an active area of research where new photoactive molecules are continuously being explored. chemrxiv.org

Future Directions and Emerging Research Avenues in 2 Chloro 2,2 Dimethylbutyrophenone Chemistry

Development of Novel and Highly Efficient Catalytic Synthetic Routes

The traditional synthesis of butyrophenones often relies on Friedel-Crafts acylation, which can require stoichiometric amounts of Lewis acid catalysts, leading to significant waste generation. researchgate.net Future research will undoubtedly focus on the development of highly efficient and recyclable catalytic systems.

Heterogeneous catalysts, such as zeolites, clays, and supported metal oxides, offer a promising alternative. acs.org These solid acid catalysts can facilitate the acylation of substituted benzenes with good to excellent yields and can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. The development of catalysts with tailored acidity and porosity will be crucial for optimizing the synthesis of 2'-Chloro-2,2-dimethylbutyrophenone, potentially leading to higher selectivity and minimizing the formation of unwanted byproducts.

Homogeneous catalysis also continues to evolve, with a focus on using catalytic amounts of metal triflates or other Lewis acids that are more tolerant to functional groups and can be used in smaller quantities. stanford.edu The exploration of novel organocatalytic systems, which are metal-free and often biodegradable, presents another exciting frontier for the synthesis of this compound. rsc.org

| Catalyst Type | Examples | Potential Advantages for 2'-Chloro-2,2-dimethylbutyrophenone Synthesis |

| Heterogeneous Catalysts | Zeolites (e.g., H-BEA, H-ZSM-5), Montmorillonite clays, Sulfated zirconia | Recyclability, reduced waste, ease of separation, potential for shape-selectivity. |

| Homogeneous Catalysts | Metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃), Ionic liquids | High activity, mild reaction conditions, potential for high selectivity. |

| Organocatalysts | Chiral secondary amines, Brønsted acids | Metal-free, environmentally benign, potential for asymmetric synthesis of derivatives. |

Investigation of Unconventional Reaction Conditions (e.g., Flow Chemistry, Mechanochemistry)

The limitations of traditional batch processing are paving the way for the adoption of unconventional reaction conditions that can offer enhanced control, safety, and efficiency.

Mechanochemistry , the use of mechanical force to induce chemical reactions, is another promising avenue. nih.gov By grinding reactants together, often in the absence of a solvent, mechanochemical methods can lead to faster reaction times and reduced waste. beilstein-journals.orgnih.gov The application of mechanochemistry to the Friedel-Crafts acylation for the synthesis of 2'-Chloro-2,2-dimethylbutyrophenone could offer a greener, solvent-free alternative to traditional methods. researchgate.net

Deepening Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For the synthesis of 2'-Chloro-2,2-dimethylbutyrophenone, this involves a deeper dive into the intricacies of the Friedel-Crafts acylation of substituted aromatic compounds.

Advanced spectroscopic techniques, such as in-situ IR and Raman spectroscopy, coupled with computational modeling, can provide real-time insights into the formation of key intermediates, like the acylium ion, and the role of the catalyst. researchgate.net Understanding the electronic and steric effects of the chloro and dimethylbutyryl substituents on the aromatic ring will be crucial for controlling the regioselectivity of the acylation and other electrophilic aromatic substitution reactions. acs.orgjove.com This knowledge can inform the rational design of catalysts and reaction conditions to favor the desired isomer and minimize impurities.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For 2'-Chloro-2,2-dimethylbutyrophenone, ML algorithms could be trained on data from Friedel-Crafts acylations of various substituted benzenes to predict the yield and selectivity for this specific target molecule under different catalytic systems and reaction parameters. beilstein-journals.org This predictive capability can significantly reduce the number of experiments required, accelerating the research and development process. eurekalert.org AI can also be used to guide the discovery of entirely new catalysts and synthetic routes that may not be apparent through traditional human intuition. chemcopilot.com

| AI/ML Application | Potential Impact on 2'-Chloro-2,2-dimethylbutyrophenone Chemistry |

| Reaction Outcome Prediction | Predict yield and selectivity of synthetic routes, reducing experimental workload. chemeurope.com |

| Optimization of Reaction Conditions | Identify optimal temperature, solvent, catalyst, and reagent ratios for maximum efficiency. beilstein-journals.org |

| Novel Catalyst Design | Propose new catalyst structures with enhanced activity and selectivity. |

| Retrosynthetic Analysis | Suggest novel and more efficient synthetic pathways to the target molecule. |

Sustainable and Environmentally Benign Approaches in Synthesis and Process Development

The principles of green chemistry are increasingly guiding the development of new chemical processes. For 2'-Chloro-2,2-dimethylbutyrophenone, this translates to a focus on minimizing waste, using less hazardous materials, and improving energy efficiency.

The use of greener solvents, such as ionic liquids or deep eutectic solvents, can replace traditional volatile organic compounds (VOCs) in the synthesis of this compound. rsc.org Solvent-free reaction conditions, as seen in mechanochemistry, represent an even more sustainable approach. nih.gov The development of catalytic systems that operate under milder conditions (lower temperature and pressure) will also contribute to a reduced environmental footprint.

Q & A

Q. What are the optimized synthetic routes for 2’-Chloro-2,2-dimethylbutyrophenone, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves chlorination of 2,2-dimethylbutyrophenone under controlled conditions. Key steps include:

- Substitution : Use chlorinating agents (e.g., Cl₂ or SOCl₂) in inert solvents (e.g., CCl₄) at 0–25°C to ensure regioselectivity at the 2' position.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity (>95%) .

- Critical Parameters : Excess reagent or elevated temperatures may lead to over-chlorination; inert atmospheres (N₂/Ar) minimize side reactions. Yield optimization requires stoichiometric control and monitoring via TLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing 2’-Chloro-2,2-dimethylbutyrophenone?

Methodological Answer:

- Structural Confirmation :

- NMR (¹H/¹³C): Assigns aromatic protons (δ 7.2–7.8 ppm) and quaternary carbons (C-Cl at δ 110–120 ppm).

- FT-IR : Confirms C=O stretch (~1680 cm⁻¹) and C-Cl vibration (~550 cm⁻¹) .

- Purity Analysis :

- HPLC (C18 column, acetonitrile/water): Retention time (~8.5 min) and peak integration (>98% purity).

- Elemental Analysis : Validates %C, %H, and %Cl .

Advanced Research Questions

Q. How does the substitution of chlorine at the 2' position affect reactivity compared to bromo or fluoro analogs?

Methodological Answer: The electronic and steric effects of halogens influence reactivity:

| Property | 2’-Cl Derivative | 3’-Br Analog | 3’-F Analog |

|---|---|---|---|

| Electronegativity | 3.0 | 2.8 | 4.0 |

| C-X Bond Length | 1.74 Å | 1.90 Å | 1.39 Å |

| Reactivity in SNAr | Moderate (Cl⁻ leaving) | High (Br⁻ leaving) | Low (F⁻ poor leaving) |

- Applications : The 2’-Cl derivative shows balanced reactivity for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions may arise from assay variability or stereochemical factors . Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293) and protocols (IC₅₀ determination) across studies.

- Metabolite Screening : LC-MS/MS identifies active metabolites that may confound results.

- Crystallography : Resolve stereochemistry (e.g., racemic vs. enantiopure forms) via X-ray diffraction .

Q. What strategies are recommended for designing enzyme inhibition studies involving this compound?

Methodological Answer:

- Competitive Binding Assays : Pre-incubate the compound with target enzymes (e.g., cytochrome P450) and measure residual activity using fluorogenic substrates.

- Dose-Response Curves : Determine IC₅₀ values (e.g., 10–50 µM range) with triplicate replicates.

- Control Experiments : Include positive controls (known inhibitors) and assess off-target effects via kinome profiling .

Data Contradiction Analysis Framework

| Factor | Resolution Approach | Example |

|---|---|---|

| Purity Discrepancies | Re-analyze batches via HPLC-MS and elemental analysis | Batch-dependent impurities |

| Solvent Effects | Compare activity in polar (DMSO) vs. non-polar (EtOH) | Solvent alters compound aggregation |

| pH Sensitivity | Test bioactivity across pH 6.0–8.0 | Protonation state affects binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.